N,N'-Di-n-pentyl-ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di-n-pentyl-ethylenediamine is an organic compound that belongs to the class of ethylenediamines. It is characterized by the presence of two n-pentyl groups attached to the nitrogen atoms of the ethylenediamine backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-n-pentyl-ethylenediamine typically involves the reaction of ethylenediamine with n-pentyl halides under basic conditions. The reaction can be represented as follows:
H2NCH2CH2NH2+2C5H11X→N,N’-Di-n-pentyl-ethylenediamine+2HX
where X is a halogen (e.g., Cl, Br).
Industrial Production Methods
In industrial settings, the production of N,N’-Di-n-pentyl-ethylenediamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Di-n-pentyl-ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary amines.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
N,N’-Di-n-pentyl-ethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-Di-n-pentyl-ethylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to participate in hydrogen bonding and hydrophobic interactions allows it to influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Diisopropylethylenediamine
- N,N’-Dimethylethylenediamine
- N,N’-Di-tert-butylethylenediamine
Uniqueness
N,N’-Di-n-pentyl-ethylenediamine is unique due to its longer alkyl chains, which impart distinct hydrophobic properties and influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions play a crucial role.
Properties
CAS No. |
88619-07-2 |
---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
N,N'-dipentylethane-1,2-diamine |
InChI |
InChI=1S/C12H28N2/c1-3-5-7-9-13-11-12-14-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
InChI Key |
PHKIRJNNBPMGKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCCNCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.